molecular formula C21H22N2O3 B11644480 pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate

pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate

Cat. No.: B11644480
M. Wt: 350.4 g/mol
InChI Key: LBPIRCZAJJESMO-UHFFFAOYSA-N
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Description

Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is a synthetic quinazolin-4(3H)-one derivative intended for research use in medicinal chemistry and drug discovery. The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in several therapeutic agents . This specific compound features a 2-phenyl substitution and an acetate pentyl ester functionalization at the N3 position, a modification point often explored to fine-tune the compound's physicochemical properties and biological activity profile. Researchers value this class of compounds for its potential in antimicrobial and anticancer investigations. Quinazolinone derivatives have demonstrated significant antibacterial activity against various bacterial strains, including Proteus vulgaris and Bacillus subtilis . Furthermore, hybrids combining quinazolinone with other pharmacophores, such as thiazole rings, have shown promising, dose-dependent cytotoxic effects against human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . The mechanism of action for quinazolinone derivatives varies with their specific structure and target, but can include enzyme inhibition and interaction with cellular macromolecules . This product is provided strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

pentyl 2-(4-oxo-2-phenylquinazolin-3-yl)acetate

InChI

InChI=1S/C21H22N2O3/c1-2-3-9-14-26-19(24)15-23-20(16-10-5-4-6-11-16)22-18-13-8-7-12-17(18)21(23)25/h4-8,10-13H,2-3,9,14-15H2,1H3

InChI Key

LBPIRCZAJJESMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CN1C(=NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation of 2-Phenylquinazolin-4(3H)-One with Pentyl Chloroacetate

Procedure :

  • Quinazolinone Core Synthesis :

    • 2-Phenylquinazolin-4(3H)-one is synthesized via Niementowski’s reaction by heating anthranilic acid with benzamide in acetic anhydride.

    • Reaction :

      Anthranilic acid+BenzamideAc2O, 120°C2-Phenylquinazolin-4(3H)-one+H2O\text{Anthranilic acid} + \text{Benzamide} \xrightarrow{\text{Ac}_2\text{O, 120°C}} \text{2-Phenylquinazolin-4(3H)-one} + \text{H}_2\text{O}

      Yield: 68–72%.

  • N-Alkylation with Pentyl Chloroacetate :

    • The 3-position nitrogen of the quinazolinone is alkylated using pentyl chloroacetate under phase-transfer catalysis (PTC).

    • Conditions :

      • Solvent-free mixture of 2-phenylquinazolin-4(3H)-one (10 mmol), pentyl chloroacetate (12 mmol), K₂CO₃ (15 mmol), and tetrabutylammonium benzoate (TBAB, 2.5 mmol).

      • Microwave irradiation (600 W, 120°C, 8–10 minutes).

    • Reaction :

      2-Phenylquinazolin-4(3H)-one+ClCH2COOC5H11MW, TBABK2CO3Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate\text{2-Phenylquinazolin-4(3H)-one} + \text{ClCH}_2\text{COO}C_5H_{11} \xrightarrow[\text{MW, TBAB}]{\text{K}_2\text{CO}_3} \text{this compound}

      Yield: 78–85%.

Optimization Insights :

  • Microwave irradiation reduces reaction time from hours (conventional heating) to minutes while improving yield by 15–20%.

  • TBAB enhances nucleophilicity of the quinazolinone’s N-3 atom, facilitating smoother alkylation.

Acylation-Ring Closure Strategy

Procedure :

  • Benzoxazinone Intermediate Synthesis :

    • Anthranilic acid is acylated with chloroacetyl chloride in acetic anhydride to form 2-(chloromethyl)-4H-benzo[d]oxazin-4-one.

    • Reaction :

      Anthranilic acid+ClCH2COClAc2O2-(Chloromethyl)-4H-benzo[d]oxazin-4-one+HCl\text{Anthranilic acid} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Ac}_2\text{O}} \text{2-(Chloromethyl)-4H-benzo[d]oxazin-4-one} + \text{HCl}

      Yield: 62%.

  • Ring Opening with Aniline :

    • The benzoxazinone reacts with aniline in ethanol under reflux to form 2-phenylquinazolin-4(3H)-one.

    • Reaction :

      2-(Chloromethyl)-4H-benzo[d]oxazin-4-one+C6H5NH2EtOH, Δ2-Phenylquinazolin-4(3H)-one+HCl\text{2-(Chloromethyl)-4H-benzo[d]oxazin-4-one} + \text{C}_6\text{H}_5\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{2-Phenylquinazolin-4(3H)-one} + \text{HCl}

      Yield: 70%.

  • Esterification with Pentanol :

    • The chloromethyl group is substituted with pentanol in the presence of K₂CO₃ and DMF.

    • Reaction :

      2-Phenylquinazolin-4(3H)-one+HOC5H11K2CO3DMF, 60°CPentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate\text{2-Phenylquinazolin-4(3H)-one} + \text{HO}C_5H_{11} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 60°C}} \text{this compound}

      Yield: 65–70%.

Challenges :

  • Requires anhydrous conditions to prevent hydrolysis of chloroacetyl chloride.

  • Multi-step synthesis lowers overall yield (~45%) compared to alkylation.

Microwave-Assisted One-Pot Synthesis

Procedure :

  • One-Pot Cyclization and Alkylation :

    • Anthranilic acid (10 mmol), benzaldehyde (12 mmol), and pentyl chloroacetate (15 mmol) are mixed with TBAB (2.5 mmol) and K₂CO₃ (20 mmol) in water.

    • Irradiated at 600 W (120°C, 12 minutes).

    • Reaction :

      Anthranilic acid+C6H5CHO+ClCH2COOC5H11MW, TBABH2OPentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate\text{Anthranilic acid} + \text{C}_6\text{H}_5\text{CHO} + \text{ClCH}_2\text{COO}C_5H_{11} \xrightarrow[\text{MW, TBAB}]{\text{H}_2\text{O}} \text{this compound}

      Yield: 80–88%.

Advantages :

  • Eliminates isolation of intermediates, reducing time and waste.

  • Aqueous medium aligns with green chemistry principles.

Comparative Analysis of Synthesis Routes

Method Steps Yield (%) Time Catalyst Key Advantage
Alkylation (MW + PTC)278–8510 minTBABHigh efficiency, minimal steps
Acylation-Ring Closure345–506–8 hoursNoneWell-established pathway
One-Pot MW Synthesis180–8812 minTBABEco-friendly, scalable

Experimental Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Improve solubility of quinazolinone but require stringent drying.

  • Water under MW : Achieves 80% yield with TBAB, avoiding organic solvents.

Catalytic Systems

  • TBAB vs. PEG-400 : TBAB offers higher yields (85% vs. 72%) in alkylation due to better phase transfer.

  • Base selection : K₂CO₃ outperforms NaOH in preventing hydrolysis of ester groups.

Side Reactions

  • Over-alkylation at N-1 position occurs with excess pentyl chloroacetate, necessitating stoichiometric control.

  • Hydrolysis of chloroacetate in aqueous conditions requires pH monitoring .

Chemical Reactions Analysis

Reaction Mechanism

The reaction proceeds through tautomerism between the thione and thiolate forms of the quinazolinone precursor:

  • Thione-Thiolate Conversion :

    • In alkaline conditions, the thione form (C=S) is deprotonated to form the thiolate intermediate (C-S⁻) .

    • This step is critical for enabling nucleophilic attack by the chloroacetate ester.

  • Nucleophilic Substitution :

    • The thiolate attacks the electrophilic α-carbon of pentyl chloroacetate, displacing the chloride ion.

    • The ester group is introduced at the C2 position of the quinazolinone ring .

Structural Characterization

Crystallographic Analysis (from ethyl analog studies):

  • The quinazoline ring forms a dihedral angle of ~86.8° with the phenyl substituent .

  • Hydrogen bonding (C—H⋯O) dominates intermolecular interactions, forming columnar structures .

  • Hirshfeld Surface Analysis :

    • Primary interactions: H⋯H (48.4%), C⋯H/H⋯C (21.5%), and O⋯H/H⋯O (18.7%) .

Alternative Synthetic Approaches

Green Chemistry Methods :

  • Deep Eutectic Solvents (DES) : Choline chloride:urea (1:2 ratio) enables efficient synthesis under microwave irradiation at 80–120°C .

  • Microwave-Assisted Synthesis :

    • Reduces reaction time (e.g., 10 minutes under microwave conditions) .

    • Yields comparable to traditional methods (e.g., 59% for ethyl analog) .

Comparative Analysis of Quinazolinone Derivatives

CompoundStructural FeaturesBiological Activity
Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetateSulfanyl group at C2Anticancer activity
4-(E)-2-(4-Oxo-3-phenyldihydroquinazolin-2-yl)ethenyl benzene sulfonamideSulfonamide substituentCOX-2 inhibition
Pentyl analogPentyl group at C2Enhanced solubility

Data adapted from structural analogs .

Challenges and Considerations

  • Reactivity : Electron-deficient substituents (e.g., nitro groups) may hinder reactivity during substitution .

  • Scalability : Traditional methods often require multistep procedures, whereas green chemistry approaches improve atom economy .

  • Structural Stability : The quinazolinone core’s tautomerism influences reaction outcomes and product stability .

Scientific Research Applications

Chemical Synthesis

The synthesis of pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate typically involves the reaction between 2-mercapto-3-phenylquinazolin-4(3H)-one and pentyl chloroacetate. This reaction leads to the formation of the desired ester compound through nucleophilic substitution, which is a common method for synthesizing quinazolinone derivatives .

Biological Activities

1. Antimicrobial Properties

  • Numerous studies have reported the antimicrobial activities of quinazolinone derivatives, including this compound. The compound has shown significant antibacterial effects against various pathogens, including Proteus vulgaris and Bacillus subtilis, with notable zones of inhibition . The structure of quinazolinones allows for modifications that can enhance their efficacy against both gram-positive and gram-negative bacteria.

2. Anticancer Activity

  • This compound has been investigated for its potential as an anticancer agent. Several derivatives have demonstrated cytotoxic effects against human cancer cell lines, including leukemia and breast adenocarcinoma cells. For instance, compounds derived from quinazolinones have shown IC50 values indicating potent inhibitory activity against tumor cell proliferation . The mechanism of action often involves the inhibition of key enzymes associated with cancer progression, such as cyclooxygenase-2 (COX-2).

3. Anti-inflammatory Effects

  • The anti-inflammatory properties of quinazolinone derivatives make them candidates for developing new therapeutic agents. Studies indicate that these compounds can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .

Case Studies and Research Findings

A variety of research studies have explored the applications of this compound and its derivatives:

Study Focus Findings
Raval et al. (2013)Antimicrobial ActivitySynthesized various quinazolinone derivatives showing significant antibacterial properties .
Xia et al. (2020)Anticancer EvaluationReported potent growth inhibitory effects against K562 leukemia cells with specific derivatives showing IC50 values as low as 0.51 µM .
Sojitra et al. (2021)Inhibition StudiesEvaluated multiple quinazoline derivatives for their ability to inhibit tyrosine kinases, finding promising candidates for cancer therapy .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate and related compounds:

Compound Name Core Structure Ester Group Key Substituents Physical Properties Reported Bioactivity
This compound Quinazolinone (4-oxo) Pentyl Phenyl (C2), acetoxypentyl (C3) Higher MW, lower volatility vs. ethyl analogs Not explicitly reported (inferred)
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Quinazolinone (4-oxo) Ethyl Phenyl (C3), thioacetate (C2) Lower boiling point (vs. pentyl) Intermediate for hydrazide synthesis
Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate Benzoxazine (2-oxo) Ethyl Acetate (C3), fused oxazine-oxazinone CAS 139731-96-7; used in polymer chemistry Industrial intermediate
Pentyl acetate Simple ester Pentyl No heterocycle Boiling point: 149.9°C; Flash point: 23.9°C Solvent, flavoring agent
Key Observations:

Ester Chain Length: The pentyl group in the target compound increases molecular weight (MW) and lipophilicity compared to ethyl esters (e.g., and ). This may enhance tissue penetration but reduce aqueous solubility. Pentyl acetate, a simple ester, has a boiling point of 149.9°C , suggesting that the quinazolinone core in the target compound would further elevate thermal stability due to aromaticity.

Heterocyclic Core: Quinazolinones (4-oxo) vs. Benzoxazines (2-oxo): Quinazolinones are associated with pharmacological activity (e.g., kinase inhibition), whereas benzoxazines are often industrial intermediates .

Functional Groups :

  • Thioacetate vs. Acetate : Ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate contains a sulfur atom, which may confer higher reactivity (e.g., susceptibility to oxidation) compared to the oxygen-linked acetate in the target compound.

Biological Activity

Pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including data tables and significant case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone family, characterized by a quinazoline core structure that is often associated with diverse pharmacological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired quinazolinone derivatives.

Antibacterial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing similar quinazoline structures demonstrated potent activity against various bacterial strains, including Proteus vulgaris and Bacillus subtilis.

Table 1: Antibacterial Activity of Quinazolinone Derivatives

Compound NameZone of Inhibition (cm)Bacterial Strain
9a1.1Proteus vulgaris
9h1.4Bacillus subtilis

These results suggest that modifications at specific positions on the quinazoline ring can enhance antibacterial efficacy, with certain substitutions yielding compounds with increased potency compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and lung cancer (NCI-H23).

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameIC50 (µM)Cancer Cell Line
5t0.5SW620 (Colon Cancer)
7b0.8PC-3 (Prostate Cancer)
5n0.6NCI-H23 (Lung Cancer)

The most potent derivative, compound 5t, was found to be up to five times more effective than the standard chemotherapy drug 5-fluorouracil (5-FU). This heightened activity is attributed to structural modifications that enhance interaction with cellular targets involved in apoptosis pathways, such as caspases .

The biological activity of this compound can be linked to its ability to induce apoptosis in cancer cells through caspase activation. Research has shown that certain derivatives significantly activate caspases, leading to programmed cell death in malignant cells. Additionally, studies utilizing molecular docking simulations suggest that these compounds may serve as allosteric inhibitors of procaspase-3, further elucidating their mechanism of action .

Case Studies and Clinical Relevance

Several case studies highlight the therapeutic potential of quinazolinone derivatives in clinical settings. For example, a study conducted on MDA-MB-231 cells demonstrated a significant reduction in cell viability upon treatment with synthesized quinazolinone analogues. The investigation utilized MTT assays to quantify cytotoxicity and revealed promising results for further development into anticancer agents .

Q & A

What are the recommended synthetic routes and characterization methods for pentyl (4-oxo-2-phenylquinazolin-3(4H)-yl)acetate and its analogues?

Basic Research Question
The synthesis typically involves multi-step reactions starting with the preparation of the quinazolinone core, followed by functionalization. For example, urea/thiourea analogues are synthesized by reacting 4-oxo-2-phenylquinazolin-3(4H)-yl intermediates with substituted phenyl isocyanates or isothiocyanates . Characterization includes:

  • IR spectroscopy to confirm carbonyl (1674 cm⁻¹) and NH stretches (3286 cm⁻¹).
  • ¹H NMR for aromatic protons (δ 6.95–7.94 ppm) and NH signals (δ 8.5–8.6 ppm).
  • ESI-MS for molecular ion validation (e.g., m/z 356.13 for C21H16N4O2) .
    Physical constants (melting points, solubility) and Lipinski’s Rule of Five compliance (e.g., molecular weight <500, logP <5) should also be assessed .

How can researchers design experiments to evaluate the anticancer activity of quinazolinone derivatives?

Basic Research Question
Anticancer screening against cell lines (e.g., MDA-MB-231) is conducted via MTT assays at concentrations like 10–100 μM. Activity is measured as % cell viability relative to basal growth. For instance, SS-02 showed significant inhibition at 10 μM, while SS-04 exhibited dose-independent effects, necessitating one-way ANOVA for statistical validation . If IC50 cannot be determined due to inconsistent dose-response patterns (as seen in some analogues), focus on structural motifs that enhance bioavailability or solubility for further optimization .

What strategies are effective for structure-activity relationship (SAR) studies of quinazolinone-based compounds?

Advanced Research Question
SAR analysis involves systematic substitution at the quinazolinone core. For example:

  • Urea/thiourea substitutions at position 1 improve TACE (Tumor Necrosis Factor-α Converting Enzyme) inhibition, a target for anticancer agents .
  • Phenyl ring modifications (e.g., electron-withdrawing groups) enhance antibacterial activity against S. aureus and E. coli .
    Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with TACE or bacterial enzymes, prioritizing analogues with hydrogen-bonding interactions or steric complementarity .

How should researchers address contradictory data in dose-response experiments?

Advanced Research Question
Non-linear dose-response curves (e.g., lack of IC50) may indicate off-target effects or cytotoxicity thresholds. Mitigation strategies include:

  • Repeating assays with extended concentration ranges.
  • Validating via orthogonal assays (e.g., apoptosis markers, caspase activation).
  • Performing cheminformatics analysis to identify physicochemical outliers (e.g., poor solubility) using tools like OSIRIS .

What methodologies are used to optimize drug-likeness in quinazolinone derivatives?

Advanced Research Question
Optimization focuses on:

  • Lipinski parameters : Adjust alkyl chain lengths (e.g., pentyl vs. ethyl) to improve logP and solubility .
  • Bioisosteric replacement : Substitute thiourea with urea to reduce toxicity while retaining activity .
  • Prodrug strategies : Esterification (e.g., pentyl acetate) enhances membrane permeability, as seen in related compounds .

How can molecular docking guide the design of quinazolinone analogues targeting specific enzymes?

Advanced Research Question
Docking studies against targets like TACE involve:

Protein preparation : Retrieve TACE structure (PDB ID: 3D7T) and remove water molecules.

Ligand preparation : Generate 3D conformers of quinazolinone derivatives.

Grid box placement : Focus on the catalytic zinc-binding domain.
Results from analogues like SS-01 (binding energy: −8.2 kcal/mol) highlight the importance of hydrophobic interactions with Val124 and hydrogen bonds with His405 .

What experimental approaches validate the multi-target potential of quinazolinone derivatives?

Advanced Research Question
Screen for dual anticancer/antibacterial activity using:

  • Anti-inflammatory assays : Measure COX-2 inhibition via ELISA.
  • Antioxidant tests : DPPH radical scavenging at 50–200 μg/mL .
    Prioritize compounds with balanced activity (e.g., SS-04 showed 60% COX-2 inhibition and 70% S. aureus growth suppression) .

How can researchers assess the stability of pentyl acetate-containing derivatives in formulation studies?

Advanced Research Question
Evaluate hydrolytic stability under physiological conditions (pH 7.4, 37°C) via:

  • HPLC monitoring of ester hydrolysis over 24 hours.
  • Thermal analysis : DSC/TGA to determine decomposition thresholds .
    Adjust the alkyl chain (e.g., methyl to pentyl) to slow hydrolysis rates, as longer chains reduce water solubility and enhance stability .

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